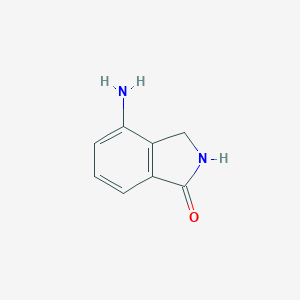

4-Aminoisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGLZWHIFBBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431804 | |

| Record name | 4-AMINOISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366452-98-4 | |

| Record name | 4-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINOISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoisoindolin-1-one: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoisoindolin-1-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure, an isoindolinone moiety, is a key pharmacophore in a range of biologically active molecules, most notably as a foundational scaffold for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives, with a focus on their role as PARP-1 inhibitors and the associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented.

Chemical Structure and Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a γ-lactam ring, with an amino group substituted at the 4th position of the isoindolinone core.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-2,3-dihydroisoindol-1-one | [1][2] |

| CAS Number | 366452-98-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Melting Point | 225-230 °C | [3] |

| Density | 1.307 g/cm³ | [3] |

| Appearance | White to yellow to orange powder/crystal | [4] |

| Solubility | Soluble in methanol | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-methyl-3-nitrobenzoic acid methyl ester. The key steps involve bromination, cyclization to form the nitroisoindolinone intermediate, followed by reduction of the nitro group to yield the final amino compound.

Experimental Protocol: Synthesis of 4-Nitroisoindolin-1-one

This protocol is adapted from the general procedure described in patent CN115784967A.

-

Bromination: To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (0.18 mol), N-bromosuccinimide (NBS, 0.2 mol), and benzoyl peroxide (BPO, 0.018 mol) in carbon tetrachloride (350 mL), the mixture is heated at reflux (approximately 75°C) for 12 hours.[5] After completion of the reaction, the mixture is cooled to 30°C and filtered.[5] The filtrate is concentrated under reduced pressure and the residue is recrystallized from ether to yield 2-bromomethyl-3-nitro-benzoic acid methyl ester.[5]

-

Cyclization: The crude 2-bromomethyl-3-nitro-benzoic acid methyl ester is dissolved in an ammonia-containing alcohol solution (e.g., methanolic ammonia).[5] The mixture is stirred for 2-6 hours at 20-30°C.[5] The solvent is then removed under reduced pressure. The resulting solid is filtered, washed, and dried to afford 4-nitroisoindolin-1-one.[5]

Experimental Protocol: Synthesis of this compound (Catalytic Hydrogenation)

This protocol is a general method for the reduction of aromatic nitro compounds.

-

Reaction Setup: In a hydrogenation vessel, 4-nitroisoindolin-1-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Analytical Methods

The characterization and purity assessment of this compound are crucial for its application in research and drug development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the precursor, 4-nitroisoindolin-1-one, shows characteristic signals at δ 8.85 (s, 1H), 7.72 (m, 3H), and 4.43 (s, 2H).[5] For this compound, shifts in the aromatic region and the appearance of an amino proton signal are expected.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the isoindolinone ring.

Biological Activity and Signaling Pathways

The primary biological significance of this compound and its derivatives lies in their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.

PARP-1 Inhibition

PARP-1 inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.

Table 2: PARP-1 Inhibitory Activity of Selected Isoindolinone Derivatives

| Compound | PARP-1 IC₅₀ (nM) | Cell Line | Reference |

| Olaparib (Reference) | 5 | - | [6] |

| Rucaparib (Reference) | 7 | - | [6] |

| Quinoxaline-based Isoindolinone Derivative 5 | 3.05 | - | [7] |

| Quinoxaline-based Isoindolinone Derivative 8a | 2.31 | - | [7] |

Signaling Pathway of PARP-1 Inhibition and Immune Activation

Recent studies have elucidated a connection between PARP inhibition and the activation of the innate immune system through the cGAS-STING pathway.

-

DNA Damage and Micronuclei Formation: Inhibition of PARP-1 leads to an accumulation of DNA damage and the formation of micronuclei containing cytosolic double-stranded DNA (dsDNA).[2]

-

cGAS Activation: The cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][4]

-

STING Activation: cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[2][4]

-

TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2][4]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4]

-

Antitumor Immunity: The secretion of type I interferons promotes an antitumor immune response by enhancing the recruitment and activation of immune cells, such as T cells, into the tumor microenvironment.[2]

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of targeted cancer therapies. Its role as a precursor to potent PARP-1 inhibitors highlights its importance in the ongoing efforts to combat cancers with specific DNA repair deficiencies. The elucidation of the downstream signaling pathways, including the activation of the cGAS-STING pathway, opens new avenues for combination therapies aimed at harnessing both direct cytotoxicity and immune-mediated tumor clearance. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Citations to PARP inhibition enhances tumor cell–intrinsic immunity in ERCC1-deficient non–small cell lung cancer [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Aminoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoindolin-1-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to biologically active molecules. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[2] |

| Molecular Weight | 148.16 g/mol | PubChem[2] |

| CAS Number | 366452-98-4 | PubChem[2] |

| Appearance | White or light yellow crystalline powder | Inferred from similar compounds |

| Melting Point | 225-230 °C | ECHEMI |

| Boiling Point | No experimental data available | |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[3] Quantitative data not readily available. | Smolecule[2] |

| pKa | No experimental data available | |

| LogP (Computed) | 0.1 (XLogP3) | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Polar Surface Area (Computed) | 55.1 Ų | PubChem[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitroisoindolin-1-one. The following is a general protocol adapted from procedures for similar compounds.

Procedure: Reduction of 4-Nitroisoindolin-1-one

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitroisoindolin-1-one in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically effective.[5]

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Further dilutions are made to create calibration standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the isoindolinone ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C-NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam ring.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Ionization Method: Electrospray ionization (ESI) is a common technique for such molecules.

-

Analysis: The mass spectrum will show the molecular ion peak (M+H)⁺ or (M)⁺˙ corresponding to the mass of the compound. The fragmentation pattern can provide further structural information.[6]

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves trapping PARP1 on DNA at sites of single-strand breaks. This leads to the accumulation of unresolved DNA lesions, which upon DNA replication, result in the formation of double-strand breaks. In cancer cells with impaired homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Recent studies have revealed that PARP inhibitor-induced DNA damage can also trigger an innate immune response through the activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[7][8][9][10][11] The accumulation of cytosolic DNA fragments resulting from PARP inhibition is sensed by cGAS, which then produces the second messenger cGAMP. cGAMP binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.[7][8][10]

Caption: PARP Inhibition and cGAS-STING Pathway Activation.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection | MDPI [mdpi.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. elifesciences.org [elifesciences.org]

- 9. Activation of cGAS confers PARP inhibitor resistance in ovarian cancer via the TBK1-IRF3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Aminoisoindolin-1-one (CAS: 366452-98-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoisoindolin-1-one, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document consolidates critical information on its physicochemical properties, synthesis, and biological activities, with a focus on its role as a PARP-1 inhibitor, its neuroprotective effects, and its potential as an antimicrobial agent.

Physicochemical Properties

This compound is an organic compound featuring a fused benzene and pyrrole ring system, forming the isoindoline core. The presence of an amino group and a lactam functionality makes it a valuable scaffold for further chemical modifications. While experimentally determined data for some properties are limited in publicly accessible literature, a summary of available and predicted data is presented below.

| Property | Value | Source |

| CAS Number | 366452-98-4 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 4-amino-2,3-dihydroisoindol-1-one | [1] |

| Synonyms | 4-Amino-1-isoindolinone, 4-Amino-2,3-dihydro-1H-isoindol-1-one | [1] |

| Melting Point | 225-230 °C (Predicted) | [2][3][4] |

| Boiling Point | 489.8 ± 45.0 °C (Predicted) | [4] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 250.008 °C (Predicted) | [3] |

| Solubility | No quantitative data available. Generally considered moderately soluble in organic solvents like ethanol and DMSO, with limited solubility in water. | [5][6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound begins with methyl 2-methyl-3-nitrobenzoate. The process involves a multi-step sequence of bromination, amination, and reductive cyclization.

Experimental Protocol: Synthesis from Methyl 2-methyl-3-nitrobenzoate

This protocol outlines a three-step synthesis to yield this compound.

Step 1: Radical Bromination of Methyl 2-methyl-3-nitrobenzoate

-

In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in dichloromethane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture under reflux for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product, methyl 2-(bromomethyl)-3-nitrobenzoate, by column chromatography.

Step 2: Amination of Methyl 2-(bromomethyl)-3-nitrobenzoate

-

Dissolve the purified methyl 2-(bromomethyl)-3-nitrobenzoate in methanol.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Monitor the substitution of the bromine atom with the amino group by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude amino-substituted intermediate.

Step 3: Reductive Cyclization

-

Dissolve the crude intermediate from Step 2 in dimethylformamide (DMF).

-

Add ammonium formate and a catalytic amount of palladium on carbon (Pd/C).

-

Heat the reaction mixture to 100°C for 30 minutes. This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the isoindolinone ring.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

This compound has garnered significant interest for its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.

Anticancer Activity: PARP-1 Inhibition

The isoindolinone scaffold is a key pharmacophore in the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

In response to single-strand DNA breaks, PARP-1 is recruited to the site of damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including derivatives of this compound, compete with the natural substrate NAD+ for the catalytic domain of PARP-1, thereby preventing PAR synthesis. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can subsequently cause the formation of cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised DNA repair mechanisms.

Caption: Mechanism of PARP-1 inhibition.

This protocol describes a method to assess the in vitro activity of PARP-1 and the inhibitory potential of compounds like this compound derivatives.[1][8]

Materials:

-

96-well plate coated with histones

-

Purified PARP-1 enzyme

-

Activated DNA template

-

Biotinylated NAD+ (PARP Substrate Mixture)

-

10x PARP assay buffer

-

Blocking buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib)

-

PBST buffer (PBS with 0.05% Tween 20)

Procedure:

-

Plate Preparation:

-

Wash the histone-coated plate three times with PBST buffer.

-

Block the wells with 200 µL of Blocking buffer for at least 90 minutes at room temperature.

-

Wash the plate three times with PBST buffer.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of the test compound and the positive control in 1x PARP assay buffer. The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup:

-

Prepare a Master Mix containing 10x PARP buffer, PARP Substrate Mixture, diluted Activated DNA, and water.

-

Add 25 µL of the Master Mix to each well.

-

Add 5 µL of the diluted test inhibitor, positive control, or diluent solution (for "Positive Control" and "Blank" wells) to the respective wells.

-

Initiate the reaction by adding 10 µL of diluted PARP-1 enzyme to all wells except the "Blank" wells. Add 10 µL of 1x PARP assay buffer to the "Blank" wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plate three times with PBST buffer.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST buffer.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average signal of the "Blank" wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: PARP-1 assay workflow.

Neuroprotective Effects: NRF2 Pathway Activation

Derivatives of isoindoline-dione have demonstrated neuroprotective effects against oxidative stress, a key contributor to neurodegenerative diseases.[1][8] This protection is mediated, at least in part, through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, NRF2 is released from Keap1 and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for proteins that detoxify reactive oxygen species (ROS) and maintain cellular redox homeostasis. Isoindoline derivatives can promote the activation of this pathway, thereby enhancing the cell's ability to combat oxidative damage and promoting neuronal survival.

Caption: NRF2 pathway in neuroprotection.

This protocol describes an in vitro assay to evaluate the neuroprotective effects of isoindoline derivatives against oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).[1][8]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Hydrogen peroxide (H₂O₂) to induce oxidative stress

-

Test compound (isoindoline derivative)

-

MTT reagent for cell viability assay

-

DCFH-DA stain for measuring intracellular ROS

-

Kits for measuring protein carbonyl content and gene expression (qRT-PCR)

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate medium.

-

Seed the cells in 96-well plates for viability and ROS assays, and in larger plates for protein and gene expression analysis.

-

Pre-treat the cells with various concentrations of the isoindoline derivative for a specified time (e.g., 24 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce oxidative stress.

-

-

Cell Viability Assay (MTT):

-

After treatment, add MTT reagent to the wells and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

Measurement of Intracellular ROS:

-

Load the cells with DCFH-DA stain.

-

Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

-

-

Analysis of Gene Expression (qRT-PCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR to measure the expression levels of NRF2 and its target genes (e.g., NQO-1, GSTK1).

-

-

Data Analysis:

-

Compare the results from treated cells to untreated and H₂O₂-only treated controls to evaluate the neuroprotective effects of the compound.

-

Antimicrobial Activity

Isoindolinone derivatives have been investigated for their potential as antimicrobial agents against a range of bacteria.[2] While the precise mechanism of action for this compound is not extensively detailed in the literature, the general mechanisms of antibacterial agents provide a framework for its potential modes of action.

The antibacterial activity of isoindolinone derivatives could be attributed to one or more of the following mechanisms:

-

Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: Interaction with the bacterial cell membrane, causing leakage of cellular contents and disruption of essential functions.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription, preventing bacterial proliferation.

-

Inhibition of Protein Synthesis: Binding to bacterial ribosomes and inhibiting the translation of essential proteins.

-

Inhibition of Metabolic Pathways: Targeting key enzymes in essential metabolic pathways, such as folate synthesis.

References

- 1. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-2,3-dihydro-1H-isoindol-1-one , 95% , 366452-98-4 - CookeChem [cookechem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. usbio.net [usbio.net]

- 8. 4-Amino-2-(3-iodobenzyl)isoindolin-1-one | C15H13IN2O | CID 59146290 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of 4-Aminoisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of 4-Aminoisoindolin-1-one, a key building block in medicinal chemistry and pharmaceutical development. The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Synthetic Strategy Overview

The most common and effective route for the synthesis of this compound involves a two-step process. The synthesis commences with the preparation of the intermediate, 4-Nitroisoindolin-1-one, which is subsequently reduced to the target this compound. This strategy allows for the introduction of the amino group at the desired position with high selectivity.

A general workflow for this synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroisoindolin-1-one

The synthesis of the nitro-intermediate is a crucial first step. While various methods exist for the formation of the isoindolinone core, a common approach involves the cyclization of a suitable precursor. One plausible method is adapted from the synthesis of related isoindolinones, starting from 2-methyl-3-nitroaniline which can be converted to a suitable precursor for cyclization. A related compound, 4-Nitroisoindolin-1-one, is noted as a key intermediate in pharmaceutical synthesis and is available from commercial suppliers.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-Nitroisoindolin-1-one.

Protocol:

A method adapted from the preparation of 4-aminoindole provides a basis for this synthesis.[2]

-

Acetylation: In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in acetonitrile. Add acetic anhydride to the solution under mechanical stirring. Heat the reaction mixture to 90°C and maintain for 2 hours. Monitor the reaction progress by HPLC. After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by suction filtration, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

-

Cyclization: The acetylated intermediate is then cyclized. A common method for forming the isoindolinone ring is through reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step would form a 4-nitroindoline intermediate.

-

Oxidation: The final step to form 4-nitroisoindolin-1-one from the indoline intermediate would involve an oxidation step.

Note: Specific reagents and conditions for the cyclization and oxidation of this particular substrate would need to be optimized.

Quantitative Data for Synthesis of Nitro-Intermediates:

| Product | Starting Materials | Solvent | Catalyst/Reagent | Yield | Reference |

| N-(2-methyl-3-nitrophenyl)acetamide | 2-methyl-3-nitroaniline, Acetic anhydride | Acetonitrile | - | 97% | [2] |

| 3-((Nitrophenyl)amino)isoindolin-1-one | 2-cyanobenzaldehyde, 2-nitroaniline derivatives | DCM | 5% KOH in MeOH | 79% | [3][4] |

| 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 2-cyanobenzaldehyde, 4-methoxy-2-nitroaniline | DCM | 5% KOH in MeOH | 83% | [4] |

Step 2: Reduction of 4-Nitroisoindolin-1-one to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

References

Spectroscopic and Spectrometric Characterization of 4-Aminoisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Aminoisoindolin-1-one. This compound, with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol , is a key building block in medicinal chemistry, notably in the synthesis of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] The following sections detail the expected spectral data, the methodologies for their acquisition, and a relevant biological pathway where this class of compounds is active.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.5 | Multiplet | 3 | Aromatic CH |

| ~4.5 | Singlet | 2 | -CH₂- |

| ~5.0 | Broad Singlet | 2 | -NH₂ |

| ~8.0 | Singlet | 1 | -NH- (amide) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~170 | C=O (amide) |

| ~145 | Aromatic C-NH₂ |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic C (quaternary) |

| ~120 | Aromatic CH |

| ~115 | Aromatic C (quaternary) |

| ~45 | -CH₂- |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules. The expected mass spectrum of this compound would show a molecular ion peak and several fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 131 | [M-NH]⁺ |

| 120 | [M-CO]⁺ |

| 104 | [M-CO-NH₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a pure solid, the direct insertion probe is suitable.

-

The sample is heated to ensure volatilization into the gas phase.

2. Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

3. Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a general experimental workflow for the characterization of a synthesized compound like this compound.

References

Crystallographic Analysis of 4-Aminoisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystallographic analysis of 4-Aminoisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. Despite a comprehensive search of publicly available crystallographic databases, a definitive crystal structure for this compound has not been reported. This document, therefore, provides a detailed framework for researchers aiming to determine its crystal structure. It outlines established protocols for the synthesis and crystallization of similar isoindolinone derivatives, a general workflow for single-crystal X-ray diffraction analysis, and discusses the potential biological significance of this compound class. The information herein is intended to serve as a valuable resource for researchers in structural biology and drug discovery.

Introduction

This compound is an organic compound featuring a fused benzene and pyrrole ring system.[1] This isoindolinone core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The addition of an amino group at the 4-position presents opportunities for further chemical modification and interaction with biological targets. Research indicates that compounds containing the this compound moiety exhibit a range of biological activities, including potential anticancer, antimicrobial, and neuroprotective effects.[1] Its structural similarity to biologically active compounds makes it a person of interest for drug development.[1]

A detailed understanding of the three-dimensional structure of this compound at the atomic level is crucial for structure-based drug design and for understanding its physicochemical properties. X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid. However, as of the date of this publication, the crystal structure of this compound is not available in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this compound.

Synthesis and Crystallization

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following section details a plausible synthetic route and general crystallization techniques applicable to this compound, based on established literature for related isoindolinone derivatives.

Synthesis of this compound

A common route to isoindolinone synthesis involves the cyclization of 2-cyanobenzaldehyde derivatives with amines. A potential synthetic pathway for this compound is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reduction of 2-Cyano-3-nitrobenzaldehyde: 2-Cyano-3-nitrobenzaldehyde is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced to selectively reduce the nitro group to an amine. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic salts. The solvent is evaporated under reduced pressure to yield the crude 2-amino-6-cyanobenzaldehyde intermediate.

-

Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent, which facilitates the intramolecular reaction between the amino group and the cyano group to form the lactam ring of the isoindolinone.

-

Purification: The final product, this compound, is purified using column chromatography on silica gel to yield the pure compound. The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be screened.

Experimental Protocol: Crystallization

-

Solvent Selection: The solubility of purified this compound should be tested in a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop) and sealed in a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at a higher temperature and then allowed to cool slowly to room temperature or below.

-

Crystallographic Analysis Workflow

Once suitable crystals are obtained, the following workflow is employed for crystallographic analysis.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallographic Analysis

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final crystal structure is validated using software tools like PLATON and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number.

Anticipated Structural Features and Data Presentation

Although the specific crystal structure is unknown, some general features can be anticipated based on the analysis of other isoindolinone derivatives. The isoindolinone ring system is expected to be largely planar. Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, are likely to play a significant role in the crystal packing.

Upon successful crystallographic analysis, the quantitative data should be summarized in tables for clarity.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Chemical formula | C₈H₈N₂O |

| Formula weight | 148.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta | TBD % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

TBD: To be determined experimentally.

Biological Context and Signaling Pathways

The isoindolinone scaffold is a component of molecules known to interact with various biological targets. For instance, derivatives of this compound are being investigated for their role as enzyme inhibitors.[1] A detailed structural understanding of this compound would be invaluable for designing more potent and selective inhibitors.

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive roadmap for its determination and analysis. The protocols for synthesis, crystallization, and crystallographic analysis are based on well-established methodologies for similar compounds. The determination of the three-dimensional structure of this compound will be a significant contribution to the field, providing a foundation for future structure-activity relationship studies and the rational design of novel therapeutics. It is hoped that this document will encourage and facilitate research in this area.

References

Navigating the Physicochemical Landscape of 4-Aminoisoindolin-1-one: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoindolin-1-one, a heterocyclic organic compound with the molecular formula C₈H₈N₂O, represents a scaffold of significant interest in medicinal chemistry.[1] Its structural similarity to a variety of biologically active molecules has positioned it as a promising starting point for the development of novel therapeutics.[1] Preliminary research has indicated its potential in several areas, including as an inhibitor of cancer cell proliferation and as a neuroprotective agent.[1] The isoindolinone core is found in a number of approved drugs, highlighting the therapeutic potential of this chemical class. The development of any new chemical entity into a viable drug candidate, however, is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this guide consolidates the existing knowledge on the broader isoindolinone class and presents detailed, standardized protocols for the experimental determination of these crucial parameters. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize this compound and its derivatives, thereby facilitating their journey through the drug discovery and development pipeline.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [2] |

| IUPAC Name | 4-amino-2,3-dihydroisoindol-1-one | [2] |

| CAS Number | 366452-98-4 | [1] |

| Appearance | White to off-white powder (predicted) | General chemical knowledge |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Table 1: Physicochemical Properties of this compound

Solubility Profile

Generally, isoindolin-1-one is considered to have limited solubility in water and is more soluble in organic solvents such as ethanol and acetone. The solubility is also expected to be influenced by the pH of the medium, particularly for a compound like this compound which contains a basic amino group.

The following table summarizes the expected solubility profile of this compound based on the properties of the isoindolinone class. It is imperative that these qualitative predictions are confirmed through rigorous experimental testing.

| Solvent | Expected Solubility | Rationale / Comments |

| Water | Low to moderate | The presence of the amino and amide groups may provide some aqueous solubility, but the fused aromatic ring system is hydrophobic. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to moderate | Solubility is expected to be pH-dependent. At physiological pH, a portion of the molecules may be protonated, potentially increasing solubility compared to pure water. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Moderate to high | Ethanol is a polar protic solvent that is often a good solvent for compounds with both polar and non-polar character. |

| Methanol | Moderate to high | Similar to ethanol, methanol is a polar protic solvent. |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent commonly used in chromatography. |

| Dichloromethane (DCM) | Low to moderate | DCM is a non-polar solvent; solubility is expected to be limited. |

Table 2: Predicted Solubility of this compound in Common Solvents

Stability Profile

The chemical stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and safety. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive understanding of a compound's stability under various stress conditions is therefore a regulatory requirement and a crucial aspect of drug development.

While specific stability data for this compound is not available, isoindolinone derivatives are generally considered to be a stable heterocyclic system. However, the presence of the amino group and the lactam ring in this compound suggests potential degradation pathways that should be investigated.

The following table outlines the expected stability of this compound under forced degradation conditions. These predictions should be verified experimentally.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 N HCl) | Moderate to low | Hydrolysis of the lactam ring. |

| Basic (e.g., 0.1 N NaOH) | Low | Hydrolysis of the lactam ring is expected to be more rapid under basic conditions. |

| Oxidative (e.g., 3% H₂O₂) | Moderate | The amino group and the aromatic ring may be susceptible to oxidation. |

| Thermal (e.g., 60°C) | High | The isoindolinone core is generally thermally stable. |

| Photolytic (e.g., UV/Vis light) | Moderate | The aromatic system may absorb light, potentially leading to photodegradation. |

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided to enable researchers to determine its solubility and stability.

Solubility Determination

1. Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

-

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

-

Serially dilute the solutions across the plate with PBS containing 2% DMSO to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the light scattering of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

-

Kinetic Solubility Workflow (Nephelometry)

2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Ensure that undissolved solid remains visible.

-

Seal the vial and place it in a shaking incubator at 25°C for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Thermodynamic Solubility Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

-

Objective: To evaluate the stability of this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Water for injection

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven

-

-

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress media:

-

0.1 N HCl (acidic hydrolysis)

-

0.1 N NaOH (basic hydrolysis)

-

Water (neutral hydrolysis)

-

3% H₂O₂ (oxidative degradation)

-

-

For thermal stress, store the solid compound and a solution in an oven at a specified temperature (e.g., 60°C).

-

For photostability, expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Incubate the solutions at room temperature or elevated temperature (e.g., 40°C) for a defined period (e.g., up to 7 days), taking samples at various time points (e.g., 0, 1, 3, 7 days).

-

Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

A mass balance should be calculated to ensure that all degradation products are accounted for.

-

Forced Degradation Study Workflow

Potential Signaling Pathway Involvement

While the direct molecular targets of this compound are not yet fully elucidated, research on structurally related isoindolinone derivatives provides valuable insights into its potential mechanisms of action, particularly in the context of cancer. A recent study on 6-amido-4-aminoisoindolyn-1,3-diones, which share the core 4-aminoisoindolinone structure, identified them as potent inhibitors of p70S6 Kinase 1 (p70S6K1).[3] p70S6K1 is a critical downstream effector in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.[3]

Inhibition of p70S6K1 can disrupt the translation of proteins essential for cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis. The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival, and its inhibition is a well-established strategy in cancer therapy.

The potential involvement of this compound in this pathway suggests a plausible mechanism for its observed anti-proliferative effects. Further investigation is warranted to confirm whether this compound directly inhibits p70S6K1 or other kinases within this pathway.

Potential Inhibition of the PI3K/AKT/mTOR Pathway

Conclusion

This compound is a promising chemical scaffold with demonstrated potential for the development of new therapeutic agents. While a comprehensive public dataset on its solubility and stability is currently lacking, this technical guide provides a framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to inform formulation development, predict in vivo behavior, and ensure the quality and safety of drug candidates derived from this core structure. Furthermore, the potential link to the PI3K/AKT/mTOR signaling pathway offers a clear direction for future mechanistic studies to elucidate its biological activity. A thorough understanding of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this compound and its analogues.

References

The Isoindolinone Scaffold: A Journey from Serendipity to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a bicyclic heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a component of natural products to the central scaffold of blockbuster drugs is a testament to its remarkable chemical versatility and profound biological activity. This technical guide provides a comprehensive overview of the historical discovery, synthetic development, and therapeutic applications of isoindolinone scaffolds, with a focus on key molecular entities that have shaped the field.

A Serendipitous Beginning: The Thalidomide Saga

The story of isoindolinones in modern medicine is inextricably linked with the rise and fall, and subsequent resurrection, of thalidomide. Initially synthesized in the 1950s, thalidomide was marketed as a sedative and antiemetic.[1][2] Its simple isoindolinone-glutarimide structure belied a complex and tragic biological activity. The drug was withdrawn from the market in the early 1960s after it was found to be a potent teratogen, causing severe birth defects.[2][3] This disaster, however, spurred a deeper investigation into its mechanism of action, which much later revealed its potent immunomodulatory and anti-angiogenic properties.[1][2] This rediscovery paved the way for its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[3]

The thalidomide story underscored the immense therapeutic potential residing within the isoindolinone scaffold and catalyzed the development of safer, more potent analogs.

The Rise of the IMiDs®: Lenalidomide and Pomalidomide

Building on the understanding of thalidomide's mechanism, a new generation of isoindolinone-based drugs, known as Immunomodulatory Drugs (IMiDs®), was developed. Lenalidomide and pomalidomide emerged as crucial therapies for multiple myeloma and other hematological malignancies.[4][5] These second and third-generation IMiDs exhibit enhanced potency and a more favorable safety profile compared to their predecessor.[6][7] Their development marked a shift from serendipitous discovery to rational drug design, targeting specific cellular pathways.

Beyond Immunomodulation: CNS-Active Isoindolinones

The versatility of the isoindolinone scaffold extends beyond immunomodulation. Derivatives such as pazinaclone and pagoclone have been investigated for their anxiolytic and sedative properties, acting on the central nervous system.[8] These compounds highlight the scaffold's ability to interact with a diverse range of biological targets, further cementing its status as a "privileged scaffold" in drug discovery.

Synthetic Strategies for the Isoindolinone Core

The construction of the isoindolinone ring system has been a subject of extensive research, leading to a variety of synthetic methodologies.

Classical Syntheses

Early methods often involved the cyclization of 2-carboxybenzaldehyde or its derivatives with amines.[9] The synthesis of thalidomide, for instance, has been achieved through the reaction of phthalic anhydride with glutamic acid or glutamine derivatives, followed by cyclization.[1]

Modern Synthetic Approaches

More contemporary methods offer greater efficiency and functional group tolerance. These include:

-

Palladium-catalyzed C-H carbonylation: This method allows for the direct synthesis of isoindolinones from readily available benzylamines.[9]

-

Reductive C-N coupling and intramolecular amidation: The use of platinum nanowires as catalysts enables the efficient synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and amines under mild conditions.[9]

-

Ring-opening/ring-closing cascade reactions: Isoxazole precursors can be converted to isoindolinones in high yields using iron-mediated cascade reactions.[8]

-

One-pot synthesis from 2-benzoylbenzoic acid: A sustainable and metal-free approach utilizes chlorosulfonyl isocyanate and alcohols to generate isoindolinone derivatives.[10]

These diverse synthetic routes provide medicinal chemists with a powerful toolkit for the creation of novel isoindolinone-based molecules with tailored biological activities.

Quantitative Biological Data of Key Isoindolinone Scaffolds

The following tables summarize the quantitative biological data for a selection of isoindolinone derivatives, illustrating their diverse therapeutic applications and potencies.

| Compound | Target | Assay Type | Value | Units | Reference |

| Thalidomide | TNF-α | Inhibition of production in LPMC | IC50 ≈ 5-10 | µg/ml | [11] |

| Cereblon (CRBN) | Competitive titration | Ki ≈ 249.20 | nM | [7] | |

| Lenalidomide | Cereblon (CRBN) | Competitive titration | Ki ≈ 177.80 | nM | [7] |

| Pomalidomide | Cereblon (CRBN) | Competitive titration | Ki ≈ 156.60 | nM | [7] |

| Pagoclone | GABA-A Receptor (α1β3γ2) | Radioligand binding assay | Ki = 2.5 ± 0.3 | nM | [12] |

| GABA-A Receptor (α2β3γ2) | Radioligand binding assay | Ki = 0.7 ± 0.1 | nM | [12] | |

| GABA-A Receptor (α3β3γ2) | Radioligand binding assay | Ki = 1.1 ± 0.1 | nM | [12] | |

| GABA-A Receptor (α5β3γ2) | Radioligand binding assay | Ki = 9.1 ± 1.2 | nM | [12] | |

| Isoindolinone Derivative 2c | Carbonic Anhydrase I | Enzyme inhibition | Ki = 16.09 ± 4.14 | nM | [8] |

| Carbonic Anhydrase II | Enzyme inhibition | Ki = 9.32 ± 2.35 | nM | [8] | |

| Isoindolinone Derivative 2f | Carbonic Anhydrase I | Enzyme inhibition | Ki = 16.09 ± 4.14 | nM | [8] |

| Carbonic Anhydrase II | Enzyme inhibition | Ki = 14.87 ± 3.25 | nM | [8] | |

| Isoindolinone Derivative 11 | HepG2 cancer cell line | Cytotoxicity assay | IC50 = 5.89 | µM | [11] |

Signaling Pathways and Mechanisms of Action

The biological effects of isoindolinone derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Immunomodulatory Drugs (IMiDs®): Targeting the CRL4-CRBN E3 Ubiquitin Ligase

Thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[13] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13] In multiple myeloma cells, the degradation of these transcription factors results in antiproliferative and apoptotic effects.

Caption: IMiD Signaling Pathway in Multiple Myeloma Cells.

Anxiolytics: Positive Allosteric Modulation of the GABA-A Receptor

Pazinaclone and pagoclone act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] By binding to a site distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability, producing anxiolytic and sedative effects.

Caption: GABA-A Receptor Modulation by Isoindolinone Anxiolytics.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of key isoindolinone-based drugs.

Synthesis of Thalidomide

This two-step procedure involves the formation of N-phthaloyl-DL-glutamic acid followed by cyclization.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

-

To a solution of L-glutamic acid (1.0 mol) in pyridine (375 mL), add phthalic anhydride (1.0 mol).[9]

-

Heat the mixture at 115 °C for 1.5 hours with stirring.[9]

-

Cool the reaction to 75 °C and add ice-cold water (1000 mL) with stirring.[9]

-

Acidify the mixture to pH 1.2 with 6 N HCl and continue stirring at 10-15 °C for 2 hours.[9]

-

Collect the precipitate by filtration and wash with cold water to yield N-phthaloyl-DL-glutamic acid.[9]

Step 2: Synthesis of Thalidomide

-

In a round-bottomed flask, combine N-phthaloyl-DL-glutamic acid (0.8 mol), ammonium acetate (2.8 mol), and diphenyl ether (200 mL).[9]

-

Heat the mixture to 170-175 °C and maintain for 45 minutes with stirring.[9]

-

Cool the reaction to 90 °C and add ice-cold water (600 mL).[9]

-

Stir for 20 minutes, then cool to 5-10 °C for 1 hour.[9]

-

Collect the solid product by filtration and wash with cold water.[9]

Caption: Workflow for the Synthesis of Thalidomide.

Synthesis of Lenalidomide

A common synthetic route to lenalidomide involves the coupling of 2-bromomethyl-3-nitrobenzoate with 3-amino-2,6-piperidinedione followed by reduction of the nitro group.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

-

Combine 2-bromomethyl-3-nitrobenzoic acid methyl ester, 3-amino-2,6-piperidinedione hydrochloride, and sodium carbonate in tetrahydrofuran.

-

Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into purified water with stirring.

-

Collect the precipitate by filtration and wash sequentially with an ethanol/water mixture and then ethanol.

-

Dry the solid product under vacuum.

Step 2: Synthesis of Lenalidomide

-

Suspend the nitro-intermediate from Step 1 in a mixed solvent of an organic solvent and water.

-

Add palladium on carbon (Pd/C) catalyst.

-

Perform catalytic hydrogenation until the reduction of the nitro group is complete.

-

Filter the reaction mixture to remove the catalyst and isolate lenalidomide from the filtrate.

Synthesis of Pagoclone

The synthesis of pagoclone can be achieved through the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride, followed by selective reduction and subsequent elaboration.

Step 1: Synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide

-

React phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine.

Step 2: Selective Reduction

-

Suspend the phthalimide from Step 1 in a mixture of methanol and water and cool to 0-5 °C.

-

Add potassium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir at room temperature for 2-3 hours.

-

Quench the reaction with aqueous acetic acid.

Step 3: Wittig Reaction and Final Product Formation

-

React the product from Step 2 with [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide in a two-phase system of water and xylene with sodium carbonate.

-

Isolate and purify the resulting racemic pagoclone.

Conclusion

The isoindolinone scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. From the tumultuous history of thalidomide to the rationally designed and highly successful immunomodulatory drugs and CNS-active agents, the journey of the isoindolinone core is a compelling narrative of innovation in medicinal chemistry. The continued exploration of novel synthetic methodologies and the elucidation of the intricate mechanisms of action of isoindolinone-based compounds promise to unlock even more of the therapeutic potential held within this privileged scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]